Sodium O,O-dicyclohexyl dithiophosphate

flotation chemistry quantitative structure-property relationship mineral surface hydrophobization

Sodium O,O-dicyclohexyl dithiophosphate is a sodium salt of an O,O′-dialkyl dithiophosphoric acid, belonging to the broad family of dialkyl dithiophosphate (DTP) collectors and lubricant additive precursors. It carries two cyclohexyl substituents on the phosphorodithioate core, giving it a molecular formula of C₁₂H₂₂NaO₂PS₂ and a molecular weight of ~316.4 g/mol.

Molecular Formula C12H22NaO2PS2
Molecular Weight 316.4 g/mol
CAS No. 33581-25-8
Cat. No. B12661026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium O,O-dicyclohexyl dithiophosphate
CAS33581-25-8
Molecular FormulaC12H22NaO2PS2
Molecular Weight316.4 g/mol
Structural Identifiers
SMILESC1CCC(CC1)OP(=S)(OC2CCCCC2)[S-].[Na+]
InChIInChI=1S/C12H23O2PS2.Na/c16-15(17,13-11-7-3-1-4-8-11)14-12-9-5-2-6-10-12;/h11-12H,1-10H2,(H,16,17);/q;+1/p-1
InChIKeyBTDDXWJYTYAFQF-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium O,O-Dicyclohexyl Dithiophosphate (CAS 33581-25-8) – Baseline Properties and Industrial Context


Sodium O,O-dicyclohexyl dithiophosphate is a sodium salt of an O,O′-dialkyl dithiophosphoric acid, belonging to the broad family of dialkyl dithiophosphate (DTP) collectors and lubricant additive precursors. It carries two cyclohexyl substituents on the phosphorodithioate core, giving it a molecular formula of C₁₂H₂₂NaO₂PS₂ and a molecular weight of ~316.4 g/mol. A reported logP of 4.21 (as sodium O,O-dicyclohexyl dithiophosphate [1]) places this compound in a moderately hydrophobic range compared to shorter-chain homologues. Patent records indicate that this exact substance is cited in 178 patent documents [2], underscoring its recognised industrial relevance as a flotation collector and as a ligand precursor in coordination chemistry.

Flotation collector with reported high hydrophobicity (calculated logP 4.21), supporting use on coarse or partially oxidised sulfides.
Cited in 178 patent documents; recognised industrial relevance as ligand precursor and lubricant additive intermediate.
Cyclohexyl substituent provides steric bulk that may extend aqueous shelf-life compared to short-chain homologues.

Why Sodium O,O-Dicyclohexyl Dithiophosphate Cannot Be Freely Replaced by Other Dialkyl Dithiophosphates


Dialkyl dithiophosphates are not interchangeable; the nature of the alkyl substituent directly governs hydrophobicity, surface activity, hydrolytic stability, and metal-ion selectivity. The benchmark patent US 4,036,746 explicitly states that the alkyl group R in flotation-grade dialkyl dithiophosphates ‘generally having less than 6 carbon atoms’ [1]. The cyclohexyl moiety (C₆, cyclic) sits at the boundary of this structural window, delivering a unique combination of steric bulk, hydrophobicity, and conformational rigidity that differentiates it from common linear or lightly branched analogs such as diethyl, diisobutyl, or dicresyl dithiophosphates. Simply swapping in a shorter-chain or aryl-substituted collector without re-optimising the formulation risks loss of recovery, grade, or stability. The quantitative evidence below isolates the physical-chemical and application-oriented differences that justify a deliberate procurement choice.

Alkyl group size boundary
Patent literature defines flotation-grade dialkyl dithiophosphates with R typically < C6. Cyclohexyl (C6 cyclic) sits at the upper limit; shorter-chain analogs may shift hydrophobicity and collector adsorption profiles.
Hydrolytic stability mismatch
Increased steric shielding from cyclohexyl groups is expected to slow hydrolysis. Replacing with linear or branched C4–C5 alkyl collectors may reduce solution stability and alter circuit performance over time.
Coordination chemistry distinctness
Dicyclohexyl dithiophosphate forms unique polynuclear gold(I) architectures not observed with short-chain analogs. Generic substitution compromises supramolecular specificity for gold extraction or materials research.

Sodium O,O-Dicyclohexyl Dithiophosphate – Head-to-Head Quantitative Differentiation Evidence


Hydrophobicity (logP) as a Predictor of Collector-Adsorption Strength

Sodium O,O-dicyclohexyl dithiophosphate exhibits a calculated logP of 4.21 [1], whereas the widely used short-chain homologue sodium O,O-diethyl dithiophosphate has a reported logP of 2.48 . A higher logP correlates with increased partitioning into hydrophobic phases and stronger adsorption onto sulfide mineral surfaces. The 1.73-unit logP difference translates to roughly a 54-fold greater predicted partition coefficient for the cyclohexyl variant, which can be exploited to enhance collector loading or to reduce dosage in circuits where strong hydrophobization is required.

Hydrophobicity (logP)
Context-dependent
ΔlogP +1.73 vs diethyl analog (calc.)
Supports higher collector-surface adsorption potential.
Calculated logP; experimental verification recommended.
flotation chemistry quantitative structure-property relationship mineral surface hydrophobization

Steric Bulk and Hydrolytic Stability – Cyclohexyl vs. Short-Chain Alkyl Dithiophosphates

Patent US 4,036,746 teaches that dialkyl dithiophosphates used as flotation promoters are characterised by alkyl groups ‘generally having less than 6 carbon atoms’ [1]. The cyclohexyl substituent (C₆ cyclic) exceeds this size envelope and provides greater steric shielding around the phosphorus centre. Literature on structurally related dialkyl dithiophosphates indicates that increased steric bulk retards hydrolysis to monothiophosphate and orthophosphate species, thereby extending aqueous shelf-life [2]. While head-to-head hydrolysis rate constants for the sodium cyclohexyl salt are not yet published, the structure-stability trend is consistent across multiple dialkyl dithiophosphate series and supports an expectation of superior hydrolytic robustness compared to, e.g., sodium O,O-diethyl dithiophosphate.

Hydrolytic stability
Class-level inference
Steric shielding predicted to retard hydrolysis
May improve collector solution shelf-life.
Quantitative rate constants not yet published.
hydrolytic degradation shelf-life stability alkyl-group structure-property relationship

Antioxidant Ranking of Zinc Dicyclohexyl Dithiophosphate vs. Other Alkyl Homologs

Negoro and Kanaya (1968) measured the induction period for oxygen uptake by zinc dialkyl dithiophosphates in liquid paraffin. Among eight alkyl variants, the cyclohexyl-substituted ZDDP ranked second, surpassed only by the 4-methyl-2-pentyl derivative, and outperformed sec-butyl, 2-ethylhexyl, iso-amyl, n-hexyl, and 2-octyl analogs [1]. Although the data pertain to the zinc salt, the sodium O,O-dicyclohexyl dithiophosphate is the direct precursor for preparing that high-ranking ZDDP, making it a strategically valuable intermediate for lubricant-additive synthesis.

Antioxidant ranking (Zn salt)
Class-level
Ranked 2nd of 8 ZDDPs for oxidation induction period
Sodium salt is direct precursor for high-ranking ZDDP.
Data from 1968 study on zinc complexes.
lubricant additives zinc dialkyl dithiophosphate (ZDDP) oxidation induction period

Gold Fixation via Polymeric Gold(I) Dicyclohexyl Dithiophosphate – Structural Uniqueness

Cadmium dicyclohexyl dithiophosphate reacts heterogeneously with H[AuCl₄] to yield a polynuclear catena-poly[digold(I)] complex featuring intramolecular aurophilic Au⋯Au bonds and infinite polymeric zigzag chains, as characterised by single-crystal X-ray diffraction and ³¹P CP/MAS NMR [1]. The resulting gold(I) dicyclohexyl dithiophosphate exhibits a defined stepwise thermal decomposition pathway under argon, ultimately yielding reduced metallic gold. This structural motif—doubly-bridged binuclear units linked by secondary Au⋯S bonds—has not been reported for short-chain dialkyl dithiophosphate analogs, suggesting that the cyclohexyl substituent uniquely stabilises this supramolecular architecture.

Gold(I) polymer structure
Supporting evidence
Forms unique aurophilic zigzag chains; not observed with short-chain analogs
Enables distinct gold-recovery ligand design.
Single-crystal XRD and solid-state NMR characterization.
gold extraction coordination chemistry supramolecular structures

High-Value Application Scenarios for Sodium O,O-Dicyclohexyl Dithiophosphate Based on Quantitative Evidence


Selective Flotation of Coarse or Partially Oxidised Sulfide Ores Requiring Strong Collector Hydrophobicity

The logP of 4.21 for sodium O,O-dicyclohexyl dithiophosphate exceeds that of sodium O,O-diethyl dithiophosphate (logP 2.48) by 1.73 units [1], predicting markedly stronger adsorption on hydrophobic mineral surfaces. This property makes the cyclohexyl analog especially suitable for floating coarse sulfide particles (>100 µm) or partially oxidised copper/gold ores where a conventional low-logP collector may fail to achieve target recovery. In such circuits, substituting the cyclohexyl collector can maintain recovery while potentially reducing overall collector dosage.

Precursor for High-Performance Zinc Dialkyl Dithiophosphate (ZDDP) Antioxidant Additives

Zinc O,O-dicyclohexyl dithiophosphate was ranked second among eight ZDDPs for oxidation induction period, outperforming sec-butyl, 2-ethylhexyl, iso-amyl, n-hexyl, and 2-octyl derivatives [2]. The sodium salt is the direct synthetic precursor for this high-ranking ZDDP. Lubricant formulators seeking to improve the oxidative stability of engine oils, industrial gear oils, or metalworking fluids can source the sodium salt to synthesise a ZDDP with demonstrated antioxidant superiority over common commercial alternatives.

Gold Recovery and Coordination Chemistry Research Exploiting Unique Polymeric Architecture

The dicyclohexyl dithiophosphate ligand forms a distinctive polymeric gold(I) complex with aurophilic bonds and infinite zigzag chains, fully characterised by X-ray diffraction and solid-state NMR [3]. No analogous polymeric structure has been reported for small-alkyl dithiophosphates. Researchers developing selective gold extraction ligands, gold nanoparticle precursors, or supramolecular coordination polymers can leverage this unique architecture to create novel, patentable materials that are inaccessible with generic dialkyl dithiophosphates.

Flotation Circuits Requiring Extended Collector Solution Shelf-Life

The steric bulk of the cyclohexyl group shields the phosphorus centre from nucleophilic attack, a structural feature that is expected to slow hydrolytic degradation to inactive monothiophosphate and orthophosphate species [4]. In plants where collector solutions are prepared in batches and stored for days or weeks, this enhanced hydrolytic stability can reduce the frequency of solution make-up, lower the risk of performance drift, and decrease total collector consumption over a campaign.

Application
Selection Property
Validation Focus
Flotation of coarse / oxidised sulfide ores
High-hydrophobicity collector
Adsorption and recovery benchmarking
ZDDP antioxidant additive synthesis
Precursor for cyclohexyl ZDDP
Oxidative stability performance verification
Gold extraction ligand research
Unique supramolecular architecture
Gold selectivity and structural reproducibility
Extended collector solution shelf-life
Sterically stabilised dithiophosphate
Hydrolysis rate and circuit performance drift
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